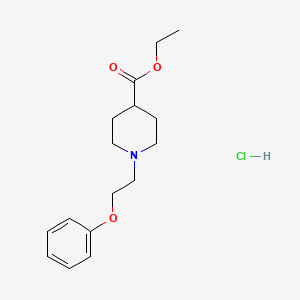

![molecular formula C24H21N5OS B5468482 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B5468482.png)

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(1-phenylethylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N’-(1-phenylethylidene)acetohydrazide” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have received considerable attention due to their economic importance, including as compounds with biological activity . The number and nature of the substituents or of the fused heterocycles allow a wide range of biological activities of 1,2,4-triazoles .

Synthesis Analysis

The synthesis of this compound involves two steps. In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct . Formic acid (98%) proved to be the most suitable reagent for acetal deprotection .Molecular Structure Analysis

The molecular structure of the compound was characterized by FT-IR, 1D, and 2D NMR spectroscopic methods . The compound contains a cyclobutane, a triazole, and three phenyl rings .Chemical Reactions Analysis

1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents . The title compound has a weak intermolecular C—O··· π interaction as well as many D—H···A and D—H··· π hydrogen bonds .Mechanism of Action

Future Directions

The future directions for this compound could involve further exploration of its biological activities, given the known pharmacological potential of 1,2,4-triazole derivatives . Additionally, the compound’s potential for S-alkylation and other chemical modifications could be explored for the development of new derivatives .

properties

IUPAC Name |

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5OS/c1-18(19-11-5-2-6-12-19)25-26-22(30)17-31-24-28-27-23(20-13-7-3-8-14-20)29(24)21-15-9-4-10-16-21/h2-16H,17H2,1H3,(H,26,30)/b25-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXANJXJVYXKWJL-BWAHOGKJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468407.png)

![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)

![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)

![2-{5-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzonitrile](/img/structure/B5468426.png)

![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5468427.png)

![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5468443.png)

![1-allyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5468446.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-piperidin-1-ylnicotinamide](/img/structure/B5468456.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5468465.png)

![5-[(2-chlorophenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5468470.png)

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-chloro-6-methoxyphenyl benzoate](/img/structure/B5468477.png)

![6-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5468479.png)

![6-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B5468497.png)